molecular formula C6H5ClFN B1302006 3-Chloro-5-fluoroaniline CAS No. 4863-91-6

3-Chloro-5-fluoroaniline

Cat. No.: B1302006
CAS No.: 4863-91-6
M. Wt: 145.56 g/mol
InChI Key: LPIFAHAICWJMRR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)
3-Chloro-5-fluoroaniline is primarily utilized as a building block in the synthesis of various active pharmaceutical ingredients. Its structural features allow it to be integrated into molecular scaffolds for developing compounds with therapeutic effects. Notably, it is involved in the synthesis of antiviral agents targeting influenza A viruses, including H1N1 . Additionally, it serves as a precursor for glucocorticoid receptor agonists, which are used in treating inflammatory conditions .

Case Study: Antiviral Compounds
Research has demonstrated that derivatives of this compound exhibit significant antiviral activity. For example, compounds synthesized from this aniline derivative have shown efficacy against viral replication in cell culture models, highlighting its potential in developing new antiviral therapies .

Environmental Applications

Biodegradation Studies
The compound has been studied for its biodegradation potential in microbial systems. Research indicates that certain bacterial strains can degrade this compound effectively, making it a candidate for bioremediation efforts in contaminated environments. For instance, Comamonas testosteroni has been shown to enhance biofilm formation and biodegradation efficiency of chloroanilines, including this compound .

Table: Microbial Degradation of this compound

MicroorganismDegradation RateReference
Comamonas testosteroniHighWu et al., 2015
Pseudomonas putida T57ModerateNitisakulkan et al., 2014
Mixed microbial culturesVariableBoon et al., 2003

Material Science

Synthesis of Functional Materials
In material science, this compound is used to synthesize functional materials such as polymers and nanocomposites. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymeric materials .

Case Study: Polymer Development
A study demonstrated the incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and thermal stability compared to non-fluorinated analogs. These materials are being explored for applications in coatings and electronic devices .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 4863-91-6
  • Molecular Formula : C₆H₅ClFN
  • Molecular Weight : 145.56 g/mol
  • Synonyms: 3-Chloro-5-fluorobenzenamine

Synthesis :
3-Chloro-5-fluoroaniline is synthesized via a multi-step process starting from 1-bromo-3-chloro-5-fluorobenzene. The optimized Hoffmann degradation conditions (n(3-chloro-5-fluorobenzamide):n(NaOH):n(Br₂) = 1.0:4.0:1.1) yield a 72% overall yield with 99.217% purity (HPLC) .

Physicochemical Properties :

  • Boiling Point : 226 °C at 760 mmHg
  • Density : 1.45 g/mL
  • Appearance : Clear liquid .

Substituent Position and Halogen Effects

Table 1: Substituent Effects on Cellular Penetrance (CHI Values)

Compound Substituents CHI Value (vs. Erlotinib, CHI = 0.40) Biological Relevance
This compound 3-Cl, 5-F 0.51 (27.5% higher than erlotinib) Moderate cellular penetrance
3,4,5-Trifluoroaniline 3-F, 4-F, 5-F 0.21 (47.5% lower than erlotinib) Low toxicity, reduced activity
4-Chloro-3-fluoroaniline 4-Cl, 3-F 0.80 (similar to gefitinib) High toxicity, kinase inhibition
2-Fluoroaniline 2-F 0.84 (4-fold increase vs. 3-F) High cellular retention

Key Findings :

  • Chlorine vs. Fluorine : Chlorine at the 3-position (3-Cl-5-F) enhances cellular retention compared to fluorine (3-F-4-F-5-F), likely due to increased lipophilicity .
  • Positional Effects : 2-Fluoro substitution (CHI = 0.84) drastically increases cellular penetrance compared to 3-F (CHI = 0.21), highlighting steric and electronic influences .

Antiviral Activity in HBV Capsid Modulators

Table 2: Anti-HBV Activity of Halogenated Anilines

Compound Substituents Anti-HBV Activity (IC₅₀)
This compound 3-Cl, 5-F Submicromolar (≤1 µM)
3,4,5-Trifluoroaniline 3-F, 4-F, 5-F Submicromolar (≤1 µM)
2,4-Difluorophenylmethanamine 2-F, 4-F Inactive

Key Findings :

  • Halogen Synergy : Chlorine and fluorine at meta positions (3-Cl-5-F) maintain submicromolar activity, while difluoro analogs (2,4-F) lose potency, suggesting meta-substitution is critical for target engagement .

Metabolic Stability

Table 3: Metabolic Pathways of Chloro-Fluoroanilines

Compound Substituents Major Metabolites Metabolic Stability
3-Chloro-4-fluoroaniline 3-Cl, 4-F Sulfated/acetylated derivatives Low (rapid metabolism)
This compound 3-Cl, 5-F Not reported Presumed higher

Key Findings :

  • Adjacent Substituents : 3-Cl-4-F undergoes rapid N-acetylation and sulfation, leading to extensive metabolism. In contrast, 3-Cl-5-F may exhibit slower metabolism due to reduced steric hindrance .

Brominated and Ethylated Analogs

Table 4: Physicochemical Comparison with Halogenated Analogs

Compound Substituents Molecular Weight (g/mol) Key Properties
3-Bromo-5-fluoroaniline 3-Br, 5-F 190.02 Higher lipophilicity, larger size
3-Ethyl-5-fluoroaniline 3-C₂H₅, 5-F 153.17 Increased hydrophobicity
2-Chloro-4-fluoroaniline 2-Cl, 4-F 145.56 Altered electronic effects

Key Findings :

  • Bromine Substitution : 3-Bromo-5-fluoroaniline (MW = 190.02) offers enhanced steric bulk but may reduce solubility compared to 3-Cl-5-F .

Biological Activity

3-Chloro-5-fluoroaniline (C6H5ClFN, CAS 4863-91-6) is an aniline derivative characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals.

PropertyValue
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Synonyms3-Chloro-5-fluorobenzenamine
IUPAC NameThis compound

Synthesis and Applications

This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting inflammatory and viral diseases. It serves as a precursor for glucocorticoid receptor agonists, which are important for treating conditions such as inflammation and autoimmune disorders. The synthesis involves reactions such as the Skraup reaction, where it reacts with acetone and iodine to form complex molecular structures .

Antiviral Properties

Research indicates that this compound is effective against the influenza A H1N1 virus. Its incorporation into molecular scaffolds allows for the development of antiviral agents that can inhibit viral replication. Studies have demonstrated that derivatives of this compound exhibit significant antiviral activity, making it a valuable candidate for drug development in combating influenza .

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties, particularly through its role in synthesizing glucocorticoid receptor agonists. These agonists modulate inflammatory pathways, providing therapeutic benefits in conditions like asthma and rheumatoid arthritis. The mechanism involves binding to the glucocorticoid receptor, leading to downstream effects that reduce inflammation .

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted the effectiveness of this compound derivatives against influenza viruses, demonstrating a dose-dependent inhibition of viral replication in vitro. The results indicated that these compounds could serve as potential leads for antiviral drug development .
  • Glucocorticoid Receptor Agonism : In another study, a tetrahydroquinoline-based glucocorticoid receptor agonist synthesized from this compound showed promising anti-inflammatory activity in animal models, suggesting its potential application in clinical settings for treating inflammatory diseases .

Toxicological Profile

Despite its therapeutic potential, this compound poses certain health risks. It is classified under acute toxicity categories and can cause skin irritation, serious eye damage, and respiratory issues upon exposure. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying 3-Chloro-5-fluoroaniline in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (HPLC-MS/MS) is recommended for sensitive quantification. For example, HPLC with electrochemical detection achieved a detection limit of ≤0.01 mg/L for a structurally similar compound (3-chloro-4-fluoroaniline) in urine, with a 4% coefficient of variation . Avoid gas chromatography (GC) due to the need for derivatization, which complicates workflow .

Q. How can researchers synthesize and characterize this compound with high purity?

  • Methodological Answer : Synthesis typically involves halogenation of aniline derivatives under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., 19^{19}F-NMR for fluorine environments) and high-resolution mass spectrometry (HRMS). For purity validation, use HPLC with inductively coupled plasma mass spectrometry (HPLC-ICPMS) for halogen-specific detection, as demonstrated for 3-chloro-4-fluoroaniline .

Advanced Research Questions

Q. How to design experiments to identify metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use radiolabeled 14^{14}C or 35^{35}Cl isotopes to track metabolites in vivo. Combine HPLC-MS/MS for structural elucidation with 19^{19}F-NMR for fluorine-specific metabolite profiling. For example, in rats, 3-chloro-4-fluoroaniline was rapidly metabolized into sulfate and glucuronide conjugates, identified via multi-technique workflows . Dose selection (e.g., 50 mg/kg) is critical for metabolite detection via NMR .

Q. How to resolve contradictions in reported metabolic data for halogenated anilines?

  • Methodological Answer : Cross-validate findings using orthogonal methods. For instance, discrepancies in metabolite quantification between radioassay and 19^{19}F-NMR for 3-chloro-4-fluoroaniline were resolved by comparing dose-dependent excretion patterns and validating with HPLC-ICPMS . Apply iterative data triangulation, as emphasized in qualitative research frameworks .

Q. What methodologies are suitable for assessing environmental persistence of this compound when degradation data are limited?

  • Methodological Answer : Use predictive models (e.g., EPI Suite) for biodegradation and bioaccumulation potential. If experimental data are lacking, conduct soil mobility studies via column chromatography and compare with structurally related compounds (e.g., 3-chloro-4-fluoroaniline derivatives). Note that persistence may vary with halogen positioning, as seen in difluoroaniline analogs .

Q. Data Analysis and Interpretation

Q. How to optimize detection limits for trace metabolites of this compound in complex matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with 34^{34}S or 35^{35}Cl isotopes for precision. For example, HPLC-ICPMS with 35^{35}Cl detection enabled metabolite quantification at low doses (5 mg/kg) in rat urine . Pre-concentration techniques (e.g., solid-phase extraction) further enhance sensitivity .

Q. What statistical approaches are recommended for handling variability in metabolic studies?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to differentiate biological variability from technical noise. For dose-response studies, apply non-linear regression models to metabolite excretion profiles, as demonstrated in 3-chloro-4-fluoroaniline research .

Q. Ethical and Data-Sharing Considerations

Q. How to reconcile open-data requirements with privacy concerns in toxicological studies?

  • Methodological Answer : Implement de-identification protocols for biological data, such as aggregating metadata and using pseudonymization. Refer to frameworks like the European Open Science Cloud for balancing transparency with ethical standards, particularly when handling sensitive health data .

Properties

IUPAC Name

3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFAHAICWJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370528
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4863-91-6
Record name 3-Chloro-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4863-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoroaniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-5-fluoroaniline

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